molecular formula C14H9F3N2O2 B13740114 2,6-Difluoro-N-(((4-fluorophenyl)amino)carbonyl)benzamide CAS No. 35367-40-9

2,6-Difluoro-N-(((4-fluorophenyl)amino)carbonyl)benzamide

Cat. No.: B13740114
CAS No.: 35367-40-9
M. Wt: 294.23 g/mol
InChI Key: XFDJATSJHBHFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide,2,6-difluoro-N-[[(4-fluorophenyl)amino]carbonyl]-: is a fluorinated benzamide derivative with the molecular formula C13H8F3NO and a molecular weight of 251.2039 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide,2,6-difluoro-N-[[(4-fluorophenyl)amino]carbonyl]- typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

2,6-Difluorobenzoyl chloride+4-FluoroanilineBenzamide,2,6-difluoro-N-[[(4-fluorophenyl)amino]carbonyl]-+HCl\text{2,6-Difluorobenzoyl chloride} + \text{4-Fluoroaniline} \rightarrow \text{Benzamide,2,6-difluoro-N-[[(4-fluorophenyl)amino]carbonyl]-} + \text{HCl} 2,6-Difluorobenzoyl chloride+4-Fluoroaniline→Benzamide,2,6-difluoro-N-[[(4-fluorophenyl)amino]carbonyl]-+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzamide,2,6-difluoro-N-[[(4-fluorophenyl)amino]carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while hydrolysis yields the corresponding carboxylic acid and amine .

Scientific Research Applications

Benzamide,2,6-difluoro-N-[[(4-fluorophenyl)amino]carbonyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzamide,2,6-difluoro-N-[[(4-fluorophenyl)amino]carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules. This can lead to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzamide
  • 4-Fluorobenzamide
  • N-(4-Fluorophenyl)benzamide

Uniqueness

Benzamide,2,6-difluoro-N-[[(4-fluorophenyl)amino]carbonyl]- is unique due to the presence of multiple fluorine atoms, which can

Properties

CAS No.

35367-40-9

Molecular Formula

C14H9F3N2O2

Molecular Weight

294.23 g/mol

IUPAC Name

2,6-difluoro-N-[(4-fluorophenyl)carbamoyl]benzamide

InChI

InChI=1S/C14H9F3N2O2/c15-8-4-6-9(7-5-8)18-14(21)19-13(20)12-10(16)2-1-3-11(12)17/h1-7H,(H2,18,19,20,21)

InChI Key

XFDJATSJHBHFMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.